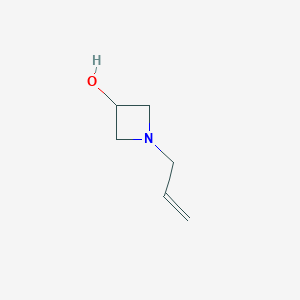

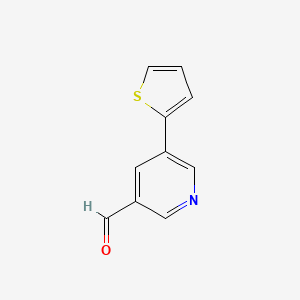

![molecular formula C8H8ClN3 B1365291 8-Chloro-2-ethylimidazo[1,2-a]pyrazine CAS No. 391954-17-9](/img/structure/B1365291.png)

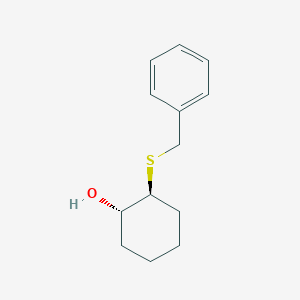

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

概要

説明

8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a chemical compound with the empirical formula C8H8ClN31. It has a molecular weight of 181.621. This compound is typically provided in solid form1.

Synthesis Analysis

The synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine involves a reaction with phosphorus oxychloride at 90°C for 2 hours2. The reaction mixture is then cooled and extracted with ethyl acetate2. The organic layer is dried over anhydrous magnesium sulfate and evaporated to give the title compound2.

Molecular Structure Analysis

The molecular structure of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine can be represented by the SMILES string ClC1=NC=CN2C1=NC(CC)=C21. The InChI key for this compound is VLICETQWBPEXNS-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine and similar compounds has been the subject of recent research3. These studies have highlighted effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines3. The methods developed are environmentally friendly and have been applied in the preparation of important drugs and promising drug candidates3.

Physical And Chemical Properties Analysis

8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a solid compound1. It has a molecular weight of 181.621. The compound’s flash point is not applicable1.科学的研究の応用

Applications in Multicomponent Synthesis

Industrial Scale Synthesis :The compound 8-Chloro-2-ethylimidazo[1,2-a]pyrazine is related to the 3-Aminoimidazo[1,2-a]pyrazine scaffold, a significant structure found in various drugs. The Groebke–Blackburn–Bienaymé multicomponent reaction is a notable method for synthesizing these scaffolds, offering a high-yield, high-purity industrial-scale process. This reaction involves aminopyrazine, aldehyde, and isocyanide, demonstrating the scalability and flexibility of synthesizing various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Antimicrobial Properties

Synthesis and Antimicrobial Activity :Research on N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized through a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid, reveals promising antimicrobial properties. These compounds have been evaluated for their antimicrobial activity, showcasing their potential as effective agents against microbial infections (Jyothi & Madhavi, 2019).

Chemical Synthesis and Reactions

Synthesis of Derivatives :The synthesis of specific derivatives like 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its halogen analogs has been detailed. These compounds, when reacted with anilines, yield imidazole-2-carboxamides, showcasing the versatility of imidazo[1,2-a]pyrazine compounds in chemical synthesis (Dirlam, James, & Shoop, 1980)

Medicinal Chemistry and Drug Design

Bioreductive Drugs Development :A series of imidazo[1,2-a] analogues, specifically substituted at the 8-position, has been synthesized and evaluated as bioreductively activated cytotoxins. These compounds show differential cytotoxicities and have been studied both in vitro and in vivo, highlighting the therapeutic potential of imidazo[1,2-a]pyrazine structures in drug development (Naylor, 1994)

Synthetic Chemistry and Novel Compounds

Synthesis of Hybrid Molecules :Research into the synthesis of hybrid molecules combining pyrazoline and benzimidazoles, which have significant medicinal applications, involved the creation of compounds with potential anti-diabetic properties. These synthesized molecules were tested for α-glucosidase inhibition activity, and their structure-activity relationship was analyzed through molecular docking studies, showcasing the versatility and potential of imidazo[1,2-a]pyrazine structures in generating novel therapeutic agents (Ibraheem et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 11. The hazard statements associated with it are H302 - H3171. The precautionary statement is P2801.

将来の方向性

Imidazo[1,2-a]pyridines, the class of compounds to which 8-Chloro-2-ethylimidazo[1,2-a]pyrazine belongs, have been the focus of considerable research due to their broad spectrum of biological activity profiles3. Future research will likely continue to explore environmentally benign synthetic strategies for these compounds3. Additionally, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a topic of ongoing research3.

特性

IUPAC Name |

8-chloro-2-ethylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLICETQWBPEXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C=CN=C(C2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477044 | |

| Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-ethylimidazo[1,2-a]pyrazine | |

CAS RN |

391954-17-9 | |

| Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

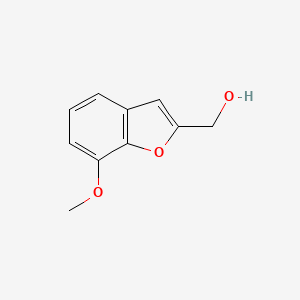

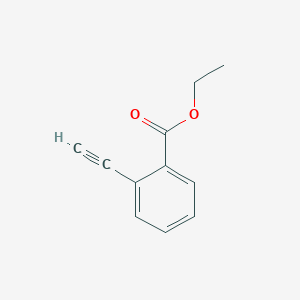

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)

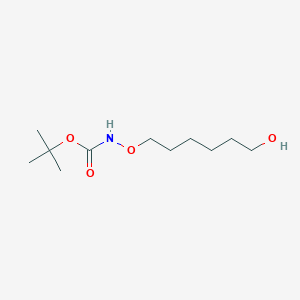

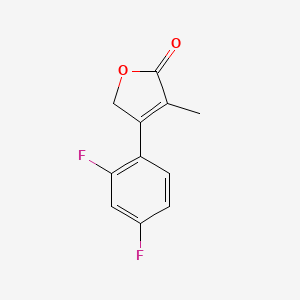

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

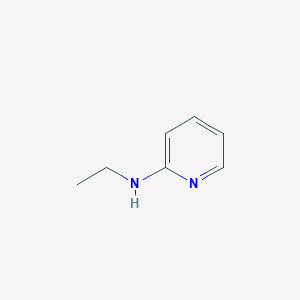

![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)